molecular formula C28H23N3O4S B11136665 (5Z)-5-[4-(benzyloxy)benzylidene]-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[4-(benzyloxy)benzylidene]-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11136665
M. Wt: 497.6 g/mol
InChI Key: FYEUWJCQSAHGNR-RXTDZXRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole precursors, followed by their fusion under specific conditions. Common reagents used in these reactions include hydrazine derivatives, sulfur sources, and aldehydes. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and scalability. This involves the use of continuous flow reactors, automated systems, and advanced purification techniques. The preparation method described in patents highlights the simplicity and suitability for large-scale production, ensuring good solubility and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

(5Z)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5Z)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C28H23N3O4S

Molecular Weight

497.6 g/mol

IUPAC Name

(5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(4-phenylmethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C28H23N3O4S/c1-33-23-14-10-19(16-24(23)34-2)11-15-26-29-28-31(30-26)27(32)25(36-28)17-20-8-12-22(13-9-20)35-18-21-6-4-3-5-7-21/h3-17H,18H2,1-2H3/b15-11+,25-17-

InChI Key

FYEUWJCQSAHGNR-RXTDZXRGSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)OCC5=CC=CC=C5)/SC3=N2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5)SC3=N2)OC

Origin of Product

United States

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